An In-depth Technical Guide to Arabinose Phosphates and the Structurally Related Ribulose-1,5-bisphosphate
An In-depth Technical Guide to Arabinose Phosphates and the Structurally Related Ribulose-1,5-bisphosphate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the chemical structures, properties, and biological significance of key pentose (B10789219) phosphates: Arabinose 1-phosphate, Arabinose 5-phosphate, and the structurally similar and often confused Ribulose-1,5-bisphosphate. The initial query for "arabinose 1,5-diphosphate" did not yield a known biological molecule, suggesting a possible misnomer for Ribulose-1,5-bisphosphate, a critical intermediate in photosynthesis. This guide will address all three compounds to provide a thorough resource.
Section 1: Ribulose-1,5-bisphosphate (RuBP)
Ribulose-1,5-bisphosphate (RuBP) is a crucial organic substance involved in photosynthesis as the primary acceptor of carbon dioxide.[1] It is a double phosphate (B84403) ester of the ketopentose sugar, ribulose.[1]
Chemical Structure and Properties
The systematic IUPAC name for the open-chain form of D-Ribulose-1,5-bisphosphate is [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate.[2] In solution, it exists primarily as a mixture of β-D-ribofuranose and α-D-ribofuranose anomers.[3]
Table 1: Chemical Properties of D-Ribulose-1,5-bisphosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₁₁P₂ | [2][3] |
| Molecular Weight | 310.09 g/mol | [2][3] |
| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | [2] |
| CAS Number | 24218-00-6 | [2] |
Biological Role: The Calvin-Benson-Bassham Cycle
RuBP is the substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the fixation of atmospheric CO₂.[1][4] This reaction forms an unstable six-carbon intermediate that quickly breaks down into two molecules of 3-phosphoglycerate (B1209933) (3-PGA).[1][3] The regeneration of RuBP is a critical part of the Calvin-Benson-Bassham (CBB) cycle, involving a series of ten enzymatic reactions.[3][4]
Experimental Protocols
Synthesis: The enzymatic synthesis of Ribulose-1,5-bisphosphate is a common laboratory method. One approach involves the conversion of D-glucose 6-phosphate to 6-phosphogluconate, which is then enzymatically converted to RuBP.[5] Another route starts from adenosine (B11128) monophosphate (AMP) via ribose 5-phosphate.[5] A detailed protocol for the enzymatic synthesis from glucose involves several enzymes, including glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase.
Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used to monitor the enzymatic reactions involving RuBP.[6][7] ³¹P-NMR is particularly useful for quantifying the ratio of products like 3-phosphoglycerate and phosphoglycolate.[7]
Section 2: Arabinose 1-phosphate
Arabinose 1-phosphate is a phosphorylated form of the pentose sugar arabinose.
Chemical Structure and Properties
The IUPAC name for the pyranose form of L-Arabinose 1-phosphate is [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate.[8]
Table 2: Chemical Properties of L-Arabinose 1-phosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₈P | [8] |
| Molecular Weight | 230.11 g/mol | [8] |
| IUPAC Name | [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate | [8] |
| PubChem CID | 440960 | [8] |
Biological Role
L-arabinose is a component of plant cell wall polysaccharides.[9] In many bacteria, L-arabinose is metabolized through a phosphorylative pathway where it is converted to L-ribulose, then to L-ribulose-5-phosphate, which enters the pentose phosphate pathway.[10]
Experimental Protocols
Synthesis: Chemical synthesis of arabinose-1-phosphate can be achieved from arabinose. One method involves the reaction of the free sugar with p-toluenesulfonyl hydrazine (B178648) to form a glycosylsulfonylhydrazide adduct, which is then oxidized in the presence of phosphoric acid.
Analysis: NMR spectroscopy is a key analytical technique for characterizing arabinose 1-phosphate and determining the anomeric ratio.
Section 3: Arabinose 5-phosphate
Arabinose 5-phosphate is another important phosphorylated intermediate of arabinose.
Chemical Structure and Properties
The IUPAC name for the open-chain form of D-Arabinose 5-phosphate is [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate.[11] It can also exist in a furanose ring form.[12]
Table 3: Chemical Properties of D-Arabinose 5-phosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₈P | [11] |
| Molecular Weight | 230.11 g/mol | [11] |
| IUPAC Name | [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | [11] |
| CAS Number | 13137-52-5 | [11] |
Biological Role
D-Arabinose 5-phosphate is an intermediate in the biosynthesis of lipopolysaccharides in some bacteria.[11][13] It is also involved in the pentose phosphate pathway.
References
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Ribulose 1,5-bisphosphate | C5H12O11P2 | CID 123658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 5. Synthesis of ribulose 1,5-bisphosphate: routes from glucose 6-phosphate (via 6-phosphogluconate) and from adenosine monophosphate (via ribose 5-phosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ measurements of ribulose-1,5-bisphosphate carboxylase activity by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-arabinose 1-phosphate | C5H11O8P | CID 440960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. D-arabinofuranose 5-phosphate | C5H11O8P | CID 11401949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734) [hmdb.ca]
